(3-Iodo-naphthalen-2-yloxy)-acetonitrile
Description
(3-Iodo-naphthalen-2-yloxy)-acetonitrile is a naphthalene-derived compound featuring an iodine substituent at position 3 and an acetonitrile group linked via an oxygen atom at position 2. Its structure combines the aromatic naphthalene system with a polar nitrile group and a heavy halogen atom, making it a candidate for diverse applications in organic synthesis, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C12H8INO |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
2-(3-iodonaphthalen-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8INO/c13-11-7-9-3-1-2-4-10(9)8-12(11)15-6-5-14/h1-4,7-8H,6H2 |
InChI Key |
HLCQWBILVWDLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)OCC#N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with (3-Iodo-naphthalen-2-yloxy)-acetonitrile, differing in substituents or connectivity (Table 1):
Table 1 : Structural comparison of naphthalene- and acetonitrile-containing analogues.
Physicochemical Properties
- Electron Density and Reactivity: The iodine atom in this compound is both electronegative and polarizable, which may stabilize transition states in substitution reactions compared to methoxy or thiol groups .
Solubility and Stability :
- Iodine’s hydrophobic character may reduce aqueous solubility compared to methoxy or thiolated derivatives. However, acetonitrile’s polarity could mitigate this effect in organic solvents .
- Thiazole-containing derivatives (e.g., 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile) may exhibit higher thermal stability due to rigid heterocyclic systems .
Reactivity in Epoxidation and Catalytic Processes
While direct data on this compound are unavailable, insights can be drawn from acetonitrile-based epoxidation studies:
- Catalyst Interaction :
- In acetonitrile solvent systems, catalyst content (e.g., Ti-SBA-15) significantly impacts conversion rates. For allylic compounds, 3 wt% catalyst content optimizes selectivity (73–79 mol% for glycidol derivatives) .
- Iodine’s steric effects might hinder catalyst accessibility in analogous reactions, reducing conversion compared to smaller substituents like methoxy .
- Temperature Dependence :
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